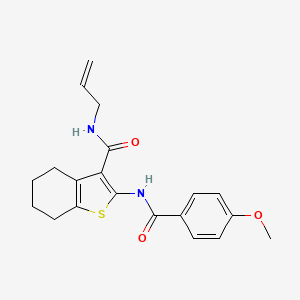

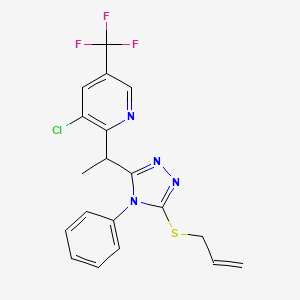

![molecular formula C11H9BrN6O2 B2436388 Acide 2-(4-((8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-1H-pyrazol-1-yl)acétique CAS No. 2101710-31-8](/img/structure/B2436388.png)

Acide 2-(4-((8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-1H-pyrazol-1-yl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid” is a complex organic molecule. It contains a pyrazole ring attached to an acetic acid moiety, and a [1,2,4]triazolo[1,5-A]pyridine ring substituted with an amino group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate to form (2-pyridyl)thiocarbamathioyl derivatives. These derivatives are then treated with NH2OH·HCl to obtain 2-Amino [1,2,4]triazolo [1,5- a ]pyridines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The presence of the bromo group on the triazolopyridine ring and the amino group on the pyrazole ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by its functional groups. The presence of the amino group could make it a potential nucleophile, while the acetic acid moiety could potentially undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis

The compound has a density of 2.09 and should be stored in a dark place, in an inert atmosphere, at room temperature . The pKa is predicted to be 3.83±0.30 .Applications De Recherche Scientifique

- Des chercheurs ont étudié les effets antitumoraux de ce composé. Des études préliminaires suggèrent qu’il présente une sélectivité contre les lignées cellulaires cancéreuses . Des recherches supplémentaires sont en cours pour comprendre son mécanisme d’action et son potentiel en tant que thérapie ciblée.

- Des scientifiques ont exploré son potentiel en tant qu’inhibiteur de l’ALK5 (récepteur de type I du TGF-β). Une optimisation rationnelle a mené à l’identification de composés puissants et biodisponibles par voie orale .

- L’annelation du cycle [1,2,4]triazole au noyau quinazoline affecte le comportement d’émission et les propriétés solvatochromiques. Des chercheurs l’ont utilisé pour concevoir des sondes fluorescentes pour des applications d’imagerie .

- En 2022, une méthode mécanochimique a été développée pour synthétiser les [1,2,4]triazolo[1,5-a]pyridines à partir d’azinium-N-imines et de nitriles via une réaction de cycloaddition [3 + 2]. Ceci met en évidence son utilité en chimie synthétique .

Recherche sur le cancer et propriétés antitumorales

Inhibition de la kinase et développement de médicaments

Propriétés photophysiques et sondes fluorescentes

Méthodologie de synthèse et mécanochimie

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyridines , which are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Based on the known activities of similar 1,2,4-triazolo[1,5-a]pyridines , it can be hypothesized that the compound may interact with its targets by binding to their active sites, thereby modulating their activity.

Biochemical Pathways

Given the known activities of similar compounds , it can be speculated that the compound may influence pathways related to inflammation, oxygen sensing, and signal transduction.

Result of Action

Based on the known activities of similar compounds , it can be hypothesized that the compound may have anti-inflammatory effects, modulate oxygen sensing, and interfere with signal transduction pathways.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have shown cytotoxic activities against certain cell lines . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be explored in more detail through experimental studies.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Propriétés

IUPAC Name |

2-[4-[(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN6O2/c12-8-2-1-3-18-10(8)15-11(16-18)14-7-4-13-17(5-7)6-9(19)20/h1-5H,6H2,(H,14,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQOLMZPXNXYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)NC3=CN(N=C3)CC(=O)O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

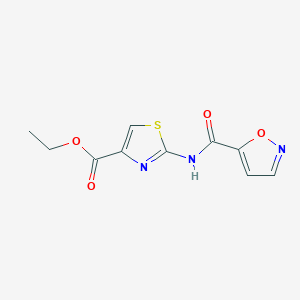

![2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2436306.png)

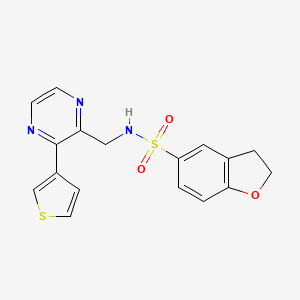

![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)

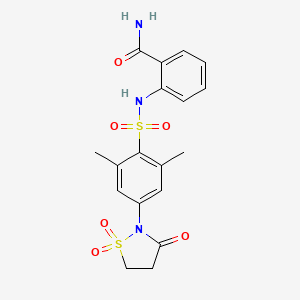

![N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2436310.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)

![(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B2436312.png)

![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)

![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)